![molecular formula C11H15NO2 B15251312 (R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and butan-1-amine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents like ethanol or dichloromethane. Reaction conditions may involve temperatures ranging from -10°C to 100°C, depending on the specific steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in various biochemical assays.
Medicine
Pharmacologically, ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine may be investigated for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound with similar properties but different biological activities.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A structurally related compound with a shorter carbon chain.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of the benzodioxole moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(1R)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m1/s1 |
Clave InChI |
LEAKOHHBRJLAMI-SECBINFHSA-N |
SMILES isomérico |
CCC[C@H](C1=C2C(=CC=C1)OCO2)N |
SMILES canónico |
CCCC(C1=C2C(=CC=C1)OCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


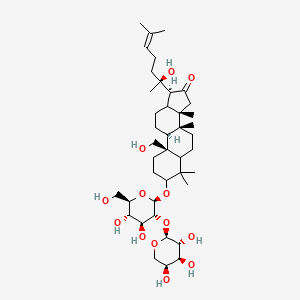
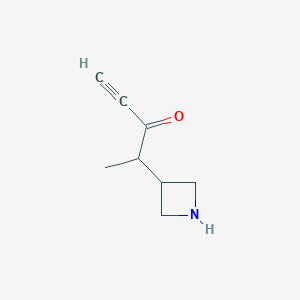
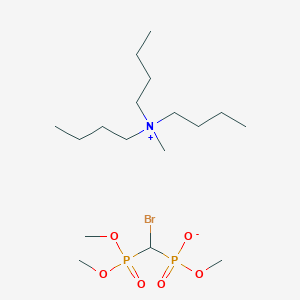
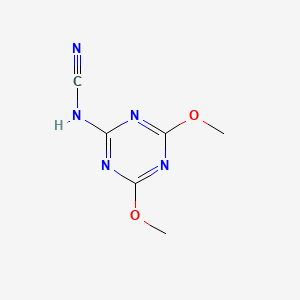
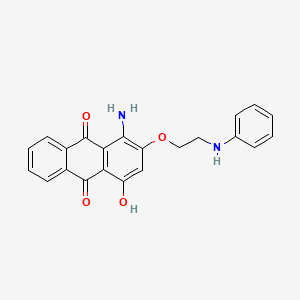
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
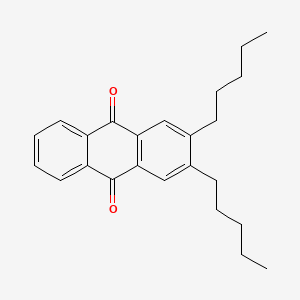
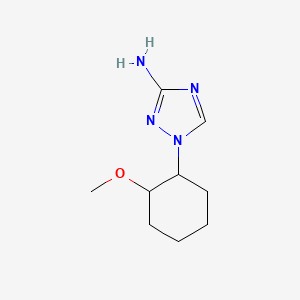
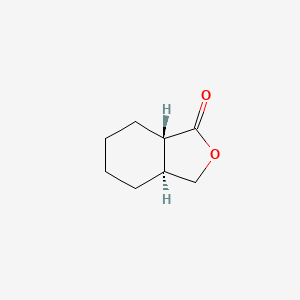
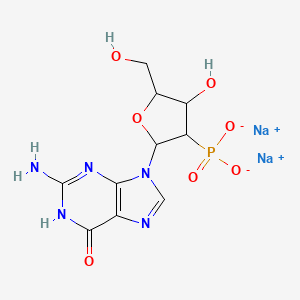
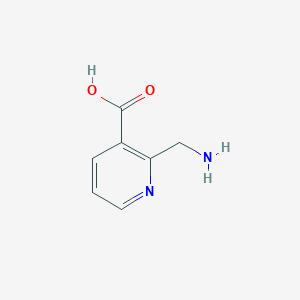
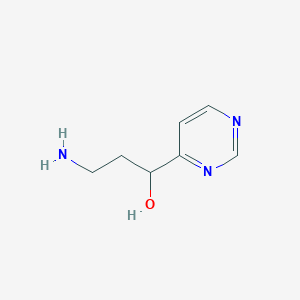
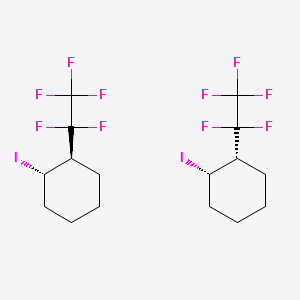
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
